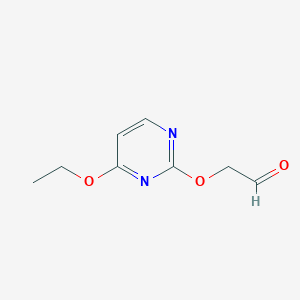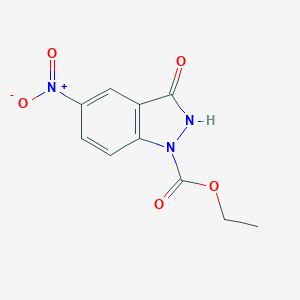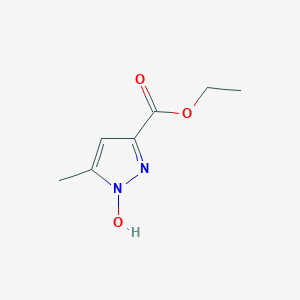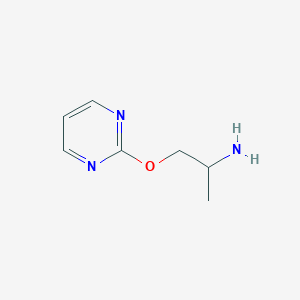![molecular formula C8H8N2O B064115 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol CAS No. 178268-91-2](/img/structure/B64115.png)
6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives often involves strategic reactions that introduce or modify functional groups within the fused ring system. For example, the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones through the reaction of corresponding 7-hydroxy derivatives with various nucleophiles under acidic or basic conditions showcases the adaptability of pyrrolopyridine synthesis strategies (Goto et al., 1991). Moreover, efficient synthesis methods for pyrrolopyridine derivatives, including 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine, highlight the versatility of these compounds for further chemical exploration (Nechayev et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives, including the spatial arrangement of atoms and functional groups, plays a critical role in determining their chemical behavior and potential applications. X-ray diffraction studies provide detailed insights into the molecular geometry, contributing to a deeper understanding of how structural features influence the properties and reactivity of these compounds.
Chemical Reactions and Properties
Pyrrolopyridine derivatives participate in a variety of chemical reactions, reflecting their rich chemical reactivity. For instance, the formation of fused and spirocyclic derivatives through reactions with nucleophiles under different conditions illustrates the compound's versatility (Li et al., 2020). These reactions not only expand the chemical diversity of pyrrolopyridine compounds but also open up new avenues for their application in synthetic chemistry and drug development.
Physical Properties Analysis
The physical properties of 6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, such as solubility, melting point, and crystallinity, are crucial for its application in various domains. Studies on related compounds provide valuable data that can be extrapolated to understand the behavior of 6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol under different conditions.
Chemical Properties Analysis
The chemical properties of 6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are essential for its functionalization and application. Research into the synthesis and reactivity of similar compounds offers insights into how these properties can be tuned for specific applications (Jones et al., 1990).
Wissenschaftliche Forschungsanwendungen
Biological Activity and Chemical Synthesis
6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol is a derivative within the pyrrolopyridine class, which has been extensively studied for its diverse pharmacological properties. Research has shown that compounds with the pyrrolo[3,4-c]pyridine scaffold, similar to 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, exhibit a broad spectrum of biological activities. These include potential applications in treating diseases of the nervous and immune systems, with noted analgesic and sedative properties. Furthermore, antidiabetic, antimycobacterial, antiviral, and antitumor activities of these derivatives have been documented, highlighting their significance in medicinal chemistry (Wójcicka & Redzicka, 2021).
The chemical synthesis of pyrrolopyridine derivatives, including those similar to 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, has been a subject of significant interest. Methods have been developed to achieve the synthesis of these compounds through various chemical reactions, demonstrating the versatility and accessibility of this class of compounds for further study and application in drug development. For instance, a four-component synthesis has been established for poly-substituted pyrrolo[3,2-c]pyridin-4-one derivatives, which emphasizes the efficient and metal-free conditions conducive to generating bioactive compounds (Li et al., 2020).
Zukünftige Richtungen
The future directions for research on “6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to fully understand their mechanisms of action .
Wirkmechanismus
Target of Action
The primary target of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol is believed to inhibit this process, thereby inhibiting the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol affects downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis .
Result of Action
In vitro studies have shown that 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Eigenschaften
IUPAC Name |
6-methyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-4-7-6(2-3-9-7)8(11)10-5/h2-4,9H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOJOHWTXRDJJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440632 |
Source


|
| Record name | 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol | |
CAS RN |
178268-91-2 |
Source


|
| Record name | 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4H-thieno[3,2-b]pyrrole-5-carbonyl chloride](/img/structure/B64050.png)

![2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B64052.png)
![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)


